molecular formula C7H7BrINO B1526325 5-Bromo-2-iodo-4-methoxyaniline CAS No. 1361021-26-2

5-Bromo-2-iodo-4-methoxyaniline

Cat. No. B1526325
CAS RN: 1361021-26-2
M. Wt: 327.94 g/mol
InChI Key: FUDQBDFQAXUJLS-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methoxyaniline is a chemical compound with the molecular formula C7H7BrINO . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-iodo-4-methoxyaniline consists of 7 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 iodine atom, and 1 oxygen atom . The average mass of the molecule is 327.945 Da and the monoisotopic mass is 326.875549 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Nucleophilic Displacement Reactions : 5-Bromo-2-iodo-4-methoxyaniline, through its analogs such as 5-iodo-4-nitroimidazole, participates in nucleophilic displacement reactions with various nucleophiles. This demonstrates its potential in synthetic chemistry for creating diverse chemical structures (Kulkarni et al., 1987).

  • Synthesis of Labelled Compounds : It can be used in the synthesis of labelled compounds such as aminolevulinic acid, showcasing its importance in creating compounds for medical imaging and research (Iida et al., 2002).

Structural and Material Science

  • Crystal Structure Studies : Studies on similar compounds like 4-(4′-Iodo)phenoxyaniline, which are isostructural to their bromo, chloro, and ethynyl derivatives, provide valuable insights into the behavior of halogenated anilines in crystal structures (Dey & Desiraju, 2004).

  • Fluorescent Crystals : Derivatives of 5-Bromo-2-iodo-4-methoxyaniline can form fluorescent crystals, which have potential applications in materials science and photonics (Tsuchimoto et al., 2016).

Catalysis and Organic Synthesis

  • Use in Catalysis : The compound has been implicated in studies involving catalysis, particularly in the ring opening of epoxides, indicating its potential role in organic synthesis (Niknam & Nasehi, 2002).

  • Synthesis of Heterocycles : It has been used in the synthesis of heterocycles, an important area in organic chemistry, suggesting its utility in the creation of complex organic structures (Martins, 2002).

Pharmaceutical Applications

  • Antiviral Activity : Analog compounds of 5-Bromo-2-iodo-4-methoxyaniline have been studied for their antiviral activities, indicating potential pharmaceutical applications (Hocková et al., 2003).

  • Synthesis of Pharmaceuticals : It has been used in the synthesis of various pharmaceutical compounds, demonstrating its versatility in drug development (Rao & Somawardhana, 1987).

properties

IUPAC Name

5-bromo-2-iodo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrINO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDQBDFQAXUJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)I)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodo-4-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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